solubility profile of 5-Amino-7-methoxychroman-4-one in organic solvents
solubility profile of 5-Amino-7-methoxychroman-4-one in organic solvents
An In-Depth Technical Guide A Methodological Framework for Determining the Organic Solvent Solubility Profile of 5-Amino-7-methoxychroman-4-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and clinical efficacy.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and create significant formulation challenges, ultimately leading to the failure of otherwise promising drug candidates.[4] This guide presents a comprehensive methodological framework for the systematic determination of the solubility profile of 5-Amino-7-methoxychroman-4-one, a heterocyclic compound built upon the medicinally significant chroman-4-one scaffold.[5][6] We provide a detailed examination of the theoretical principles governing solubility, a rationale for strategic solvent selection, and rigorous, step-by-step protocols for both equilibrium and kinetic solubility assessments. This document is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary tools to generate reliable and reproducible solubility data essential for advancing chromanone-based therapeutic agents.
Introduction: The Critical Role of Solubility in Drug Development
The chroman-4-one (or dihydrochromone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active natural products and synthetic compounds.[5][6][7] The specific compound, 5-Amino-7-methoxychroman-4-one, incorporates key functional groups—an aromatic amine and a methoxy ether—that are expected to significantly influence its physicochemical properties, including its solubility in various media.
The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle.[3][8] Solubility dictates the concentration of a drug that can be achieved in solution, which is a prerequisite for absorption and subsequent systemic circulation.[4] In early drug discovery, solubility data is vital for:
-
Assay Integrity: Ensuring compounds are fully dissolved in biological assays to produce reliable structure-activity relationship (SAR) data.[9]
-
Dose Formulation: Developing appropriate vehicle formulations for in vivo pharmacology and toxicology studies.
-
Predicting Bioavailability: Serving as a key indicator for potential oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[2][4]
Therefore, a thorough understanding of the solubility profile of 5-Amino-7-methoxychroman-4-one across a range of organic solvents is not merely an academic exercise but a foundational requirement for its rational development as a potential therapeutic agent.
Physicochemical Profile and Solvent Selection Strategy
The molecular structure of 5-Amino-7-methoxychroman-4-one dictates its interactions with different solvents. The principle of "like dissolves like" serves as our primary guide for solvent selection.[10]
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The carbonyl (C=O) group, the amino (-NH2) group, and the ether linkage (-OCH3) are polar and capable of dipole-dipole interactions and hydrogen bonding. The fused benzene ring and the aliphatic portion of the dihydropyran ring contribute to its nonpolar, lipophilic character.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and the nitrogen of the amino group can act as hydrogen bond acceptors.
-
Ionizability: The aromatic amino group imparts a basic character to the molecule, suggesting that its solubility may be pH-dependent in protic solvents.
Based on this analysis, a diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile.
Table 1: Proposed Organic Solvent Panel for Solubility Screening
| Solvent Class | Example Solvent | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding and dipole-dipole interactions. Mimics hydrophilic environments. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Possess strong dipoles but do not donate hydrogen bonds. Excellent for dissolving a wide range of compounds.[11] |
| Intermediate Polarity | Ethyl Acetate, Acetone | Possess moderate dipoles and can act as hydrogen bond acceptors. |
| Nonpolar | Toluene, Hexane | Interact primarily through weaker van der Waals forces. Essential for understanding lipophilicity. |
The logical flow for selecting these solvents is based on systematically covering the polarity spectrum to build a complete picture of the compound's behavior.
Caption: Solvent selection based on a polarity spectrum.
Experimental Methodology: Equilibrium Solubility Determination
Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium. The "shake-flask" method is the universally recognized gold standard for this determination due to its reliability and accuracy.[10][12][13][14]
Principle
An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution (supernatant) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]
Detailed Protocol: Shake-Flask Method
Materials and Reagents:
-
5-Amino-7-methoxychroman-4-one (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Type 1 ultrapure water (for HPLC mobile phase)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 5-Amino-7-methoxychroman-4-one to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 2-5 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for 24 to 72 hours.[13] A preliminary time-to-equilibrium study is recommended to determine the shortest time required to reach a stable concentration.[13]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To ensure complete separation of the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[10]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
Sample Dilution: Dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method.
Caption: Workflow for the Shake-Flask Equilibrium Solubility method.
Analytical Quantification: HPLC-UV Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at the λmax of 5-Amino-7-methoxychroman-4-one. The UV spectrum of chromanones typically shows strong absorbance in the 200-320 nm range.[15]
-
Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Generate a calibration curve by plotting UV peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995.
High-Throughput Screening: Kinetic Solubility
In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) and provide a rapid assessment of a compound's dissolution behavior under non-equilibrium conditions.[1][9] These methods typically start with the compound dissolved in DMSO.[16]
Principle
A concentrated DMSO stock solution of the test compound is added to an aqueous or organic solvent buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitation, and thus the solubility, can be measured by detecting the turbidity of the solution using laser nephelometry.[17]
Detailed Protocol: Nephelometric Assay
Materials and Reagents:
-
5-Amino-7-methoxychroman-4-one (as a 10 mM stock solution in 100% DMSO)
-
Selected organic solvents
-
96-well microplates (clear bottom)
-
Automated liquid handler (recommended)
-
Plate-based laser nephelometer
Step-by-Step Procedure:
-
Plate Preparation: Using a liquid handler, add the selected organic solvents to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Read the plate on a laser nephelometer. The instrument measures the amount of light scattered by the insoluble particles (precipitate).
-
Data Analysis: The light scattering signal is compared to that of positive (highly insoluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.
Data Presentation and Interpretation
All solubility data should be meticulously recorded and presented in a clear, comparative format. The results from the shake-flask method should be reported as the mean ± standard deviation from at least three independent experiments.
Table 2: Template for Reporting Equilibrium Solubility Data
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |
| Methanol | 5.1 | Experimental Value | Calculated Value | 25 |
| Ethanol | 4.3 | Experimental Value | Calculated Value | 25 |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | 25 |
| DMSO | 7.2 | Experimental Value | Calculated Value | 25 |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | 25 |
| Toluene | 2.4 | Experimental Value | Calculated Value | 25 |
| Hexane | 0.1 | Experimental Value | Calculated Value | 25 |
Interpretation: The collected data will provide a quantitative profile of the compound's affinity for different chemical environments. High solubility in polar solvents like ethanol would suggest strong hydrophilic character, while high solubility in toluene or hexane would indicate significant lipophilicity. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification, and the development of formulations for preclinical studies.
Conclusion
This guide outlines a robust and scientifically grounded framework for the comprehensive evaluation of the organic solvent solubility of 5-Amino-7-methoxychroman-4-one. By combining the gold-standard shake-flask method for equilibrium solubility with high-throughput techniques for kinetic solubility, researchers can generate the critical data needed to make informed decisions throughout the drug discovery and development pipeline. The implementation of these detailed protocols will ensure the generation of accurate, reliable, and reproducible data, thereby facilitating the successful advancement of this and other promising chromanone-based compounds.
References
- BMG LABTECH. (2023, April 6).
- Ionescu, U. M. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen.
- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- MDPI. (2024, October 13).
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- Benchchem. General Experimental Protocol for Determining Solubility.
- Luo, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science.
- WuXi AppTec DMPK. Solubility Study.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Lund University Publications.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Bevan, C. D., & Lloyd, R. S. (2000, March 10).
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Kerns, E. H. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
- ResearchGate. Properties of chromanone and chromone.
- Dadras, A., et al. (2021, December 16).
- Onah, E. H., et al. (2026, March 23). Pyrene-Chromone Schiff Base Molecules with Tunable Fluorescence: Structure–Property Relationships and Substituent Effects. MDPI.
- ACS Omega. (2024, May 9).
- ResearchGate. (2018).
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
